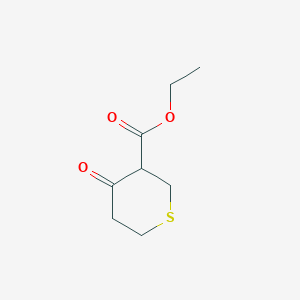

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-oxothiane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3S/c1-2-11-8(10)6-5-12-4-3-7(6)9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXADJIANKOBZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CSCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292669 | |

| Record name | Ethyl 4-oxothiane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-44-3 | |

| Record name | 1198-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-oxothiane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthetic pathway for Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of a key diester intermediate followed by an intramolecular cyclization. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are included to facilitate replication and further investigation by researchers in the field.

Core Synthesis Pathway

The principal synthetic route to this compound involves two key transformations:

-

Michael Addition: The synthesis initiates with a base-catalyzed Michael addition of ethyl thioglycolate to ethyl acrylate. This reaction forms the acyclic precursor, diethyl 3,3'-thiobispropanoate.

-

Dieckmann Condensation: The synthesized diethyl 3,3'-thiobispropanoate then undergoes an intramolecular Claisen condensation, known as the Dieckmann condensation, to yield the target cyclic β-keto ester, this compound.

This pathway is favored for its efficiency and the commercial availability of the starting materials.

Visualizing the Synthesis

The following diagram illustrates the two-step synthesis of this compound.

An In-depth Technical Guide on the Spectroscopic Data for Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies related to Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. Due to the limited availability of a complete, published dataset for this specific molecule, this guide also includes data for the closely related analog, Mthis compound, to provide valuable comparative insights for research and development.

Compound Identity and Properties

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₈H₁₂O₃S |

| Molecular Weight | 188.24 g/mol |

| CAS Number | 1198-44-3 |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet around 4.2 ppm for the -OCH₂- protons and a triplet around 1.3 ppm for the -CH₃ protons). The protons on the thiopyran ring would likely appear as complex multiplets in the region of 2.5-4.0 ppm. The proton at the 3-position is expected to be a singlet or a multiplet depending on the enol content and coupling with adjacent protons.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the ketone carbonyl (around 200-210 ppm), the ester carbonyl (around 170 ppm), the carbons of the ethyl group (around 60 ppm for -OCH₂- and 14 ppm for -CH₃), and the carbons of the thiopyran ring (in the 25-50 ppm range).

2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit strong absorption bands characteristic of the following functional groups:

-

C=O stretching (ketone): ~1715 cm⁻¹

-

C=O stretching (ester): ~1735 cm⁻¹

-

C-O stretching: ~1100-1300 cm⁻¹

-

C-S stretching: ~600-800 cm⁻¹

2.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 188. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da), carbon monoxide (-CO, 28 Da), and cleavage of the thiopyran ring.

Experimental Protocols

3.1. Synthesis of Mthis compound (Analog)

A common method for the synthesis of the methyl analog involves the Dieckmann condensation of dimethyl 3,3'-thiodipropionate.

-

Reaction:

-

Sodium hydride (60% dispersion in mineral oil) is added to a flask with anhydrous tetrahydrofuran (THF).

-

A solution of dimethyl 3,3'-thiodipropionate in THF is added dropwise to the stirred suspension.

-

The reaction mixture is heated to reflux for approximately 1-2 hours.

-

After cooling, the reaction is quenched, and the pH is adjusted to 6-7 with dilute hydrochloric acid.

-

The product is extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield the product.

-

To synthesize the ethyl ester, a similar procedure could be followed using diethyl 3,3'-thiodipropionate as the starting material.

3.2. General Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

Diagram 1: Synthesis Workflow

Caption: A flowchart illustrating the key stages in the synthesis of the target compound.

Diagram 2: Spectroscopic Analysis Workflow

Caption: A logical flow for the structural characterization of the synthesized compound.

An In-depth Technical Guide to Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound is a cyclic β-keto ester that serves as a versatile building block in organic synthesis. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₃S | [1] |

| Molecular Weight | 188.24 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 59 °C | N/A |

| Boiling Point | 97-98 °C at 0.1 Torr | N/A |

| Density | 1.202 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | 10.43 ± 0.20 (Predicted) | N/A |

| CAS Number | 1198-44-3 | [1] |

| MDL Number | MFCD00040797 | [3] |

Synthesis

The primary synthetic route to this compound is through an intramolecular Dieckmann condensation of the corresponding diester, diethyl 3,3'-thiodipropionate.[4][5][6][7][8] This reaction is a powerful method for the formation of five- and six-membered rings.[4]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous methyl ester.

Materials:

-

Diethyl 3,3'-thiodipropionate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

2% Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add sodium hydride (1.0 equivalent).

-

Add anhydrous THF to the flask and stir the suspension at room temperature for 10 minutes.

-

Dissolve diethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension over approximately 1 hour.

-

After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of 2% hydrochloric acid until the pH of the aqueous layer is between 6 and 7.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

DOT Diagram: Synthesis Workflow

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The protons on the thiopyran ring will appear as multiplets in the region of 2.5-4.0 ppm. Due to keto-enol tautomerism, a signal for the enolic proton may be observed, typically as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the ketone carbonyl (around 200 ppm), the ester carbonyl (around 170 ppm), the carbons of the ethyl group (around 60 ppm and 14 ppm), and the carbons of the thiopyran ring.

-

IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands for the C=O stretching vibrations of the ketone and the ester functionalities, typically in the range of 1650-1750 cm⁻¹. C-H and C-O stretching bands will also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 188, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and other fragments from the thiopyran ring.

Reactivity

This compound is a β-keto ester, and its reactivity is dictated by the presence of the ketone, ester, and the acidic α-proton.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is influenced by factors such as the solvent and temperature.

DOT Diagram: Keto-Enol Tautomerism

Dieckmann Condensation Mechanism

The synthesis of this compound is a prime example of the Dieckmann condensation. The mechanism involves the formation of an enolate from the starting diester, followed by an intramolecular nucleophilic attack to form the cyclic β-keto ester.[4][5][6][7][8]

DOT Diagram: Dieckmann Condensation Mechanism

Safety and Handling

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1][2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling:

-

Use in a well-ventilated area.[11]

-

Avoid contact with skin, eyes, and clothing.[11]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

-

Wash hands thoroughly after handling.[11]

Storage:

-

Keep in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Store at room temperature.[3]

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.[11]

-

Follow all federal, state, and local regulations for chemical waste disposal.

Applications

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds.[3] Its functional groups allow for a variety of chemical transformations, making it a useful starting material for the development of novel pharmaceuticals and agrochemicals.[3] The thiopyran ring is a structural motif found in some biologically active molecules.

References

- 1. 1198-44-3|this compound|BLD Pharm [bldpharm.com]

- 2. 1198-44-3 this compound AKSci 3434AA [aksci.com]

- 3. This compound [myskinrecipes.com]

- 4. Dieckmann Condensation | NROChemistry [nrochemistry.com]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. Dieckmann Condensation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. rsc.org [rsc.org]

- 10. banglajol.info [banglajol.info]

- 11. fishersci.com [fishersci.com]

- 12. angenechemical.com [angenechemical.com]

Discrepancy Identified in CAS Number and Chemical Name

An important discrepancy has been identified regarding the provided CAS number and the likely intended chemical subject of your request. While the query specified CAS 1198-44-3 , extensive database searches have confirmed that this number corresponds to the chemical compound Ethyl 4-oxotetrahydro-3-thiopyrancarboxylate .[1][2][3][4][5][6][7][8]

However, the descriptive elements of the request strongly suggest an interest in 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde , which is also known as 5-Nitrovanillin. The correct CAS number for this compound is 6635-20-7 .[9][10][11][12][13][14]

To ensure that the provided technical guide accurately addresses your research needs, please clarify which of the following compounds is the intended subject of your inquiry:

-

Option A: Ethyl 4-oxotetrahydro-3-thiopyrancarboxylate (CAS 1198-44-3)

-

Option B: 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (CAS 6635-20-7)

Upon receiving your clarification, a comprehensive technical guide on the structure elucidation of the correct compound will be generated, including all requisite data, protocols, and visualizations.

References

- 1. More information about suppliers of Ethyl 4-Oxothiane-3-Carboxylate (CAS # 1198-44-3) [chemblink.com]

- 2. ETHYL 4-OXO-TETRAHYDRO-3-THIOPYRANCARBOXYLATE | 1198-44-3 [m.chemicalbook.com]

- 3. CAS 1198-44-3: ETHYL 4-OXO-TETRAHYDRO-3-THIOPYRANCARBOXYLA… [cymitquimica.com]

- 4. Ethyl 4-oxo-tetrahydro-3-thiopyrancarboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 5. 1198-44-3 Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate AKSci 3434AA [aksci.com]

- 6. 1198-44-3(ethyl 4-oxotetrahydrothiopyran-3-carboxylate) | Kuujia.com [kuujia.com]

- 7. ichemistry.cn [ichemistry.cn]

- 8. This compound [myskinrecipes.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 4-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE | CAS 6635-20-7 [matrix-fine-chemicals.com]

- 11. 4-hydroxy-3-methoxy-5-nitrobenzaldehyde [stenutz.eu]

- 12. 6635-20-7|4-Hydroxy-3-methoxy-5-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. 6635-20-7 | 5-Nitrovanillin | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

An In-Depth Technical Guide to Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties, synthesis, and potential biological relevance of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. The information is intended to support research and development activities, particularly in the field of medicinal chemistry and drug discovery.

Core Physical and Chemical Properties

This compound is a heterocyclic compound with a thiopyran core. Its physical and chemical characteristics are essential for its handling, characterization, and application in chemical synthesis. The key properties are summarized in the table below.

| Property | Value |

| CAS Number | 1198-44-3 |

| Molecular Formula | C₈H₁₂O₃S |

| Molecular Weight | 188.24 g/mol |

| Melting Point | 59 °C |

| Boiling Point | 97-98 °C at 0.1 Torr |

| Density (Predicted) | 1.202 ± 0.06 g/cm³ |

| Physical Form (at 20°C) | Solid |

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature. |

Synthesis and Purification

The primary synthetic route to this compound is through an intramolecular Dieckmann condensation of diethyl 3,3'-thiodipropionate. This base-catalyzed reaction is a robust method for forming the six-membered thiopyran ring.

Experimental Protocol: Dieckmann Condensation

Materials:

-

Diethyl 3,3'-thiodipropionate

-

Sodium ethoxide or Sodium Hydride (NaH)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane or Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Base Suspension: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide (1.1 equivalents) in anhydrous toluene. If using sodium hydride, wash the NaH (1.2 equivalents) with anhydrous hexanes to remove mineral oil and suspend the dry NaH in anhydrous THF.

-

Addition of Diester: Dissolve diethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous toluene or THF and add it dropwise to the stirred base suspension at room temperature over 30-60 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (80-110 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl until the mixture is acidic (pH ~5-6).

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane or diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Spectroscopic Data

The following spectroscopic data has been reported for the synthesized product:

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ 1.31 (t, 3H), 2.80-3.10 (m, 4H), 3.65 (t, 1H), 4.25 (q, 2H) |

| ¹³C NMR (CDCl₃) | δ 14.1, 30.5, 38.0, 58.5, 61.5, 169.0, 202.0 |

| IR (neat, cm⁻¹) | 2980, 1745 (C=O, ester), 1715 (C=O, ketone), 1250 |

Visualizations

Dieckmann Condensation Workflow

The following diagram illustrates the key steps in the synthesis of this compound via Dieckmann condensation.

Caption: Workflow for the synthesis of this compound.

Potential Biological Relevance: Inhibition of EGFR Signaling Pathway

While specific biological data for this compound is limited, the thiopyran scaffold is of significant interest in drug discovery. Derivatives of thiopyran have been investigated as inhibitors of various signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer. The following diagram illustrates a simplified representation of the EGFR signaling cascade and a hypothetical point of inhibition by a thiopyran derivative.

Caption: Simplified EGFR signaling pathway with potential inhibition by a thiopyran derivative.

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

For Immediate Release

A comprehensive technical guide detailing the discovery, historical synthesis, and foundational applications of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

This compound, a key heterocyclic building block, has emerged as a valuable intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its strategic placement of a ketone, a thioether, and an ester group within a six-membered ring provides a versatile scaffold for the construction of more complex molecular architectures. This guide delves into the historical context of its synthesis and the experimental protocols that have defined its preparation.

Historical Context and Discovery

While the precise date and discoverer of this compound are not prominently documented in seminal publications, its synthesis is intrinsically linked to the development of the Dieckmann condensation. This intramolecular cyclization of diesters to form β-keto esters was first reported by the German chemist Walter Dieckmann in 1894.[1] The Dieckmann condensation provided a powerful tool for the formation of five- and six-membered rings, which are prevalent in natural products and synthetic compounds.[1][2]

The application of this reaction to sulfur-containing diesters, such as diethyl 3,3'-thiodipropionate, led to the formation of the tetrahydrothiopyran-4-one ring system. Early research into thiopyran derivatives was driven by the desire to create novel heterocyclic compounds with potential biological activity. Over time, the ethyl ester derivative, this compound, was identified as a particularly useful synthon due to the reactivity of its functional groups.

A 2007 publication in the journal Synthesis describes the preparation of the methyl analogue, Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, via the Dieckmann condensation of dimethyl 3,3'-thiobispropanoate, highlighting the utility of this approach for accessing this class of compounds.[3][4]

Core Synthesis: The Dieckmann Condensation

The most established and widely utilized method for the synthesis of this compound is the Dieckmann condensation of diethyl 3,3'-thiodipropionate. This intramolecular cyclization is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium hydride.

Reaction Mechanism

The reaction proceeds through the formation of an enolate at the α-carbon of one of the ester groups. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. Subsequent elimination of an ethoxide ion yields the cyclic β-keto ester, this compound. The reaction is driven to completion by the deprotonation of the acidic α-proton of the β-keto ester product by the alkoxide base. An acidic workup is then required to neutralize the enolate and afford the final product.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via the Dieckmann condensation.

Synthesis of this compound

Materials:

-

Diethyl 3,3'-thiodipropionate

-

Sodium ethoxide (or Sodium Hydride)

-

Anhydrous Toluene (or THF)

-

1 M Hydrochloric Acid

-

Dichloromethane (or Diethyl Ether)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

-

Base Suspension: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend sodium ethoxide (1.1 equivalents) in anhydrous toluene. If using sodium hydride, wash the NaH (1.2 equivalents) with anhydrous hexanes to remove mineral oil and suspend it in anhydrous THF.

-

Addition of Diester: Dissolve diethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous toluene (or THF) and add it dropwise to the stirred base suspension at room temperature over 30-60 minutes.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (80-110 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl until the mixture is acidic (pH ~5-6).

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane or diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₂O₃S | |

| Molecular Weight | 188.24 g/mol | |

| Appearance | Colorless to pale yellow oil | |

| Boiling Point | Not specified | |

| Yield | 89-99% (for methyl ester) | [3][4] |

Spectroscopic Data (¹H NMR, CDCl₃): δ 1.31 (t, 3H), 2.80-3.10 (m, 4H), 3.65 (t, 1H), 4.25 (q, 2H).

Spectroscopic Data (¹³C NMR, CDCl₃): δ 14.1, 30.5, 38.0, 58.5, 61.5, 169.0, 202.0.

Spectroscopic Data (IR, neat, cm⁻¹): 2980, 1745 (C=O, ester), 1715 (C=O, ketone), 1250.

Applications in Synthesis

This compound serves as a versatile intermediate in organic synthesis. The ketone at the 4-position can undergo a variety of reactions, including reduction, olefination, and condensation. The ester at the 3-position can be hydrolyzed, transesterified, or converted to an amide. The thioether in the ring can be oxidized to a sulfoxide or sulfone, further increasing the molecular diversity accessible from this starting material. These functionalities make it a valuable precursor for the synthesis of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Conclusion

This compound, a product of the well-established Dieckmann condensation, represents a cornerstone in heterocyclic chemistry. While its specific discovery is not attributed to a single event, its historical development is a testament to the power of named reactions in providing access to novel and useful chemical entities. The detailed synthetic protocols and the versatile reactivity of this compound ensure its continued importance in the discovery and development of new molecules for a wide range of scientific applications.

References

- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran | Semantic Scholar [semanticscholar.org]

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and analytical data for Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate, a key intermediate in the synthesis of various biologically active heterocyclic compounds.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₈H₁₂O₃S |

| Molecular Weight | 188.24 g/mol [1] |

| CAS Number | 1198-44-3[1][2] |

| Appearance | Not specified in available data |

| Storage | Room temperature[1] |

Synthesis Protocol: Dieckmann Condensation

The synthesis of this compound is effectively achieved via an intramolecular Dieckmann condensation of diethyl 3,3'-thiodipropionate.[3] This base-catalyzed cyclization is a standard method for forming cyclic β-keto esters.[4][5][6][7]

Materials and Equipment

-

Diethyl 3,3'-thiodipropionate

-

Sodium ethoxide or Sodium hydride (NaH)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane or Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation or column chromatography

Experimental Procedure

-

Preparation of the Base Suspension: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide (1.1 equivalents) in anhydrous toluene. Alternatively, if using sodium hydride, carefully wash the NaH (1.2 equivalents) with anhydrous hexanes to remove mineral oil and suspend the dry NaH in anhydrous THF.[3]

-

Addition of the Diester: Dissolve diethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous toluene (or THF) and add it dropwise to the stirred base suspension at room temperature over 30-60 minutes.[3]

-

Reaction: Upon completion of the addition, heat the reaction mixture to reflux (typically 80-110 °C) for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[3]

-

Quenching: Cool the reaction mixture to 0 °C using an ice bath. Carefully and slowly quench the reaction by adding 1 M HCl until the mixture becomes acidic (pH ~5-6).[3]

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with either dichloromethane or diethyl ether. Combine all organic layers.[3]

-

Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution and then with brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

-

Purification: The resulting crude product can be purified by either vacuum distillation or column chromatography on silica gel to yield pure this compound.[3]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via Dieckmann condensation.

Caption: Synthesis workflow for this compound.

References

Commercial Sourcing and Synthetic Insights for Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic methodology for Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate, a key building block in medicinal chemistry and organic synthesis. This document outlines commercially available sources, quantitative data, a detailed experimental protocol for its synthesis, and essential safety information.

Commercial Suppliers

This compound (CAS No. 1198-44-3) is available from a range of chemical suppliers. The following table summarizes the offerings from several key vendors, providing researchers with a comparative overview of purity, available quantities, and pricing.

| Supplier | CAS Number | MDL Number | Purity | Available Quantities | Price (USD) |

| AK Scientific | 1198-44-3 | MFCD00040797 | ≥97% | 100mg, 250mg, 1g | $70, $98, $203[1] |

| BLD Pharm | 1198-44-3 | MFCD00040797 | ≥97% | Inquire for details | Inquire for details[2] |

| ECHO CHEMICAL CO., LTD. | 1198-44-3 | - | - | 100mg | Inquire for details[3] |

| Apollo Scientific | 1198-44-3 | MFCD00040797 | ≥95% | Inquire for details | Inquire for details |

| Adamas-beta | 1198-44-3 | - | - | Inquire for details | Inquire for details |

| MySkinRecipes | 1198-44-3 | MFCD00040797 | 96% | 100mg | Inquire for details[4] |

| ChemicalBook | 1198-44-3 | MFCD00040797 | - | Inquire for details | Inquire for details[5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through an intramolecular Dieckmann condensation of diethyl 3,3'-thiodipropionate. The following protocol is adapted from established procedures for the synthesis of related thiopyranones.

Experimental Protocol

Materials and Equipment:

-

Diethyl 3,3'-thiodipropionate

-

Sodium ethoxide (NaOEt)

-

Anhydrous toluene

-

Anhydrous ethanol

-

Hydrochloric acid (HCl), 2M

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware for extraction and purification

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is charged with a suspension of sodium ethoxide in anhydrous toluene under an inert atmosphere.

-

Addition of Starting Material: Diethyl 3,3'-thiodipropionate, dissolved in anhydrous toluene, is added dropwise to the stirred suspension of sodium ethoxide at room temperature.

-

Reaction: The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of 2M hydrochloric acid until the mixture is acidic.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow

Caption: Synthesis of this compound.

Safety and Handling

The following safety information is based on the Material Safety Data Sheet (MSDS) provided by AK Scientific.[1]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For more detailed information, please refer to the full Material Safety Data Sheet from the supplier.

References

An In-depth Technical Guide on the Safety and Handling of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

Disclaimer: This document has been compiled from publicly available data and information on structurally related compounds. As of the time of writing, a comprehensive, verified Safety Data Sheet (SDS) for Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (CAS No. 1198-44-3) was not available. The information provided herein is intended for guidance for trained professionals and should be used with caution. A thorough risk assessment should be conducted before handling this chemical.

Introduction

This compound is a heterocyclic organic compound incorporating a thiopyran ring, a ketone, and an ester functional group. Its structural features make it a potentially valuable building block in medicinal chemistry and drug development. This guide provides a detailed overview of the known safety, handling, and reactivity of this compound, based on data from analogous structures and general chemical principles.

Hazard Identification and Classification

Due to the lack of a specific Safety Data Sheet for the title compound, the following hazard classification is extrapolated from data on similar compounds containing thioether and β-keto ester functionalities.

Table 1: GHS Hazard Information (Extrapolated)

| Hazard Class | Category | Hazard Statement | Source (Analogous Compound) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Tetrahydro-2H-thiopyran-4-carbaldehyde |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Tetrahydro-2H-thiopyran-4-carbaldehyde |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Tetrahydro-2H-thiopyran-4-carbaldehyde |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | Tetrahydro-2H-thiopyran-4-carbaldehyde |

Physical and Chemical Properties

The physical and chemical properties of this compound are not extensively documented. The data presented below is a combination of predicted values and information from suppliers.

Table 2: Physical and Chemical Properties

| Property | Value | Source/Comment |

| CAS Number | 1198-44-3 | BLD Pharm[1] |

| Molecular Formula | C₈H₁₂O₃S | Calculated |

| Molecular Weight | 188.24 g/mol | Calculated |

| Appearance | Not specified (likely a liquid or low-melting solid) | General observation for similar compounds |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available (likely soluble in organic solvents) | Based on structure |

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive safe handling workflow necessitates the use of appropriate personal protective equipment.

Caption: Diagram 1: Recommended Personal Protective Equipment.

Safe Handling Practices

-

Avoid contact with skin and eyes.

-

Do not breathe vapors or mists.

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Storage Conditions

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible substances.

First-Aid Measures

In case of exposure, follow these first-aid measures:

-

After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Reactivity and Stability

Chemical Stability

The compound is expected to be stable under recommended storage conditions.

Reactivity Profile

The reactivity of this compound is dictated by its three main functional groups: the thioether, the ketone, and the ethyl ester.

Caption: Diagram 2: Potential reactivity of the functional groups.

-

Thioether: The sulfur atom is nucleophilic and can be oxidized to a sulfoxide and further to a sulfone using common oxidizing agents.[2][3]

-

β-Keto Ester: This moiety is prone to a variety of reactions. The ester can be hydrolyzed under acidic or basic conditions. The ketone can undergo nucleophilic addition. The protons alpha to the carbonyl groups are acidic and can be removed by a base to form an enolate, which can then participate in various C-C bond-forming reactions. β-keto esters are known to react with nucleophiles at the ester's carbonyl carbon.[4]

Incompatible Materials

-

Strong oxidizing agents (e.g., peroxides, nitrates)

-

Strong acids

-

Strong bases

Hazardous Decomposition Products

Under fire conditions, hazardous decomposition products may include carbon oxides (CO, CO₂) and sulfur oxides (SOx).

Experimental Protocols

The following is an adapted experimental protocol for the synthesis of this compound, based on the reported synthesis of the analogous methyl ester.

Synthesis of this compound

This procedure is adapted from the synthesis of the methyl ester analog.

Reaction Scheme: Dieckmann condensation of diethyl 3,3'-thiobispropanoate.

Materials:

-

Diethyl 3,3'-thiobispropanoate

-

Sodium ethoxide (NaOEt)

-

Anhydrous toluene or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium ethoxide in anhydrous toluene.

-

Addition of Starting Material: A solution of diethyl 3,3'-thiobispropanoate in anhydrous toluene is added dropwise to the stirred suspension of sodium ethoxide at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

Work-up:

-

The reaction mixture is cooled to 0 °C in an ice bath.

-

The reaction is quenched by the slow addition of aqueous HCl until the mixture is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

The solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

-

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company. Do not allow the product to enter drains.

References

Methodological & Application

Application Notes and Protocols: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate in the Biginelli Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Biginelli reaction is a powerful one-pot, three-component cyclocondensation reaction used for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs (DHPMs).[1][2] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties.[2][3] The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[4] While traditionally employing acyclic β-ketoesters like ethyl acetoacetate, the use of cyclic β-ketoesters offers a pathway to novel fused heterocyclic systems with unique three-dimensional structures and potential for novel biological activities.

This document provides detailed application notes and a generalized protocol for the use of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate as the β-dicarbonyl component in the Biginelli reaction. The resulting thiopyrano[4,3-d]pyrimidinone scaffold is a promising pharmacophore for the development of new therapeutic agents.

Reaction Principle

The use of this compound in the Biginelli reaction with various aldehydes and urea or thiourea is expected to proceed via the established Biginelli reaction mechanism. This involves the initial formation of an acyl-iminium ion intermediate from the aldehyde and urea/thiourea, followed by the nucleophilic addition of the enol of the thiopyran-3-carboxylate. Subsequent cyclization and dehydration yield the final thiopyrano[4,3-d]pyrimidinone product.

Application and Advantages

The incorporation of the thiopyran ring into the dihydropyrimidinone core offers several advantages for drug discovery:

-

Structural Rigidity and Complexity: The fused bicyclic system provides a rigid scaffold that can allow for specific and high-affinity interactions with biological targets.

-

Novel Chemical Space: The synthesis of thiopyran-fused DHPMs expands the accessible chemical space for screening and lead optimization.

-

Potential for Enhanced Biological Activity: The sulfur atom in the thiopyran ring can engage in unique interactions with biological macromolecules and may influence the pharmacokinetic properties of the molecule.

Experimental Protocols

The following is a generalized protocol for the synthesis of ethyl 7-aryl-2-oxo(thioxo)-2,3,4,5,7,8-hexahydro-1H-thiopyrano[4,3-d]pyrimidine-6-carboxylates. Researchers should optimize the reaction conditions for each specific substrate combination.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Urea or Thiourea

-

Catalyst (e.g., p-toluenesulfonic acid (PTSA), Amberlyst-15, Yb(OTf)₃)

-

Solvent (e.g., Ethanol, Acetonitrile, Dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization flasks, silica gel for column chromatography)

General Procedure:

-

To a 50 mL round-bottom flask, add this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and urea or thiourea (1.2 mmol).

-

Add the solvent of choice (15 mL).

-

Add the catalyst (e.g., 0.1 mmol of PTSA).

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 4-12 hours), cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid product and wash it with cold ethanol.

-

If no precipitate forms, evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel column chromatography to afford the pure thiopyrano[4,3-d]pyrimidinone derivative.

Data Presentation

The following table summarizes representative, hypothetical data for the synthesis of a series of thiopyrano[4,3-d]pyrimidinone derivatives using the generalized protocol.

| Entry | Aldehyde | Urea/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) | M.p. (°C) |

| 1 | Benzaldehyde | Urea | PTSA | Ethanol | 6 | 85 | 210-212 |

| 2 | 4-Chlorobenzaldehyde | Urea | PTSA | Ethanol | 5 | 92 | 225-227 |

| 3 | 4-Methoxybenzaldehyde | Urea | PTSA | Ethanol | 8 | 80 | 205-207 |

| 4 | Benzaldehyde | Thiourea | PTSA | Ethanol | 7 | 82 | 218-220 |

| 5 | 4-Chlorobenzaldehyde | Thiourea | PTSA | Ethanol | 6 | 88 | 235-237 |

| 6 | 4-Methoxybenzaldehyde | Thiourea | PTSA | Ethanol | 9 | 78 | 212-214 |

Visualizations

Biginelli Reaction Mechanism

Caption: Proposed mechanism for the Biginelli reaction.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

References

- 1. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydropyrimidinones Scaffold as a Promising Nucleus for Synthetic Profile and Various Therapeutic Targets: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate as a Versatile Building Block for Novel Heterocycles

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate is a valuable and versatile bifunctional building block in synthetic organic and medicinal chemistry. Its unique structure, incorporating a β-keto ester moiety within a thiopyran ring, allows for a variety of chemical transformations to construct a diverse range of fused heterocyclic systems. These resulting heterocyclic compounds, particularly those containing pyrimidine, pyrazole, and thiazole motifs, are of significant interest due to their potential biological activities, including antimicrobial and antifungal properties. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds derived from this starting material.

Synthesis of Thiopyrano[4,3-d]pyrimidine Derivatives

The reaction of this compound with urea in the presence of a base provides a straightforward method for the synthesis of thiopyrano[4,3-d]pyrimidine-diones. These fused pyrimidines are of interest as scaffolds in drug discovery.

Experimental Protocol: Synthesis of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4(1H,3H)-dione

A mixture of mthis compound (1.0 eq), urea (1.5 eq), and sodium ethoxide (2.0 eq) in absolute ethanol is stirred at room temperature for 30 minutes and then heated to 70°C for 8 hours. After cooling, the reaction mixture is poured into ice water and acidified with concentrated HCl to pH 5-6. The resulting precipitate is filtered, washed with water, and dried to afford the desired product.

| Product | Reagents | Solvent | Conditions | Yield | Reference |

| 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4(1H,3H)-dione | Mthis compound, Urea, Sodium Ethoxide | Ethanol | 70°C, 8h | Not Specified | [1] |

Synthetic Workflow for Thiopyrano[4,3-d]pyrimidine Synthesis

Caption: Synthetic route to thiopyrano[4,3-d]pyrimidines.

Proposed Synthesis of Thiopyrano[4,3-c]pyrazole Derivatives

The β-keto ester functionality of this compound makes it an ideal precursor for the synthesis of pyrazole derivatives through condensation with hydrazine hydrate. This reaction is expected to yield a thiopyranopyrazolone scaffold.

Proposed Experimental Protocol: Synthesis of 2,6,7,8-tetrahydro-5H-thiopyrano[4,3-c]pyrazol-3(2H)-one

To a solution of this compound (1.0 eq) in absolute ethanol, hydrazine hydrate (1.2 eq) is added dropwise with stirring. The reaction mixture is then refluxed for 6 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

| Product (Proposed) | Reagents | Solvent | Conditions |

| 2,6,7,8-tetrahydro-5H-thiopyrano[4,3-c]pyrazol-3(2H)-one | This compound, Hydrazine Hydrate | Ethanol | Reflux, 6h |

Reaction Pathway for Thiopyrano[4,3-c]pyrazole Synthesis

Caption: Proposed synthesis of thiopyranopyrazoles.

Biological Activities of Derived Heterocycles

Heterocyclic compounds derived from structures similar to this compound have shown promising antimicrobial and antifungal activities.

Antimicrobial and Antifungal Activity Data

| Heterocycle Class | Test Organism | Activity | Reference |

| Pyrazole Derivatives | Staphylococcus aureus, Bacillus subtilis (Gram-positive bacteria) | Significant antibacterial activity | [2] |

| Pyrazole Derivatives | Klebsiella pneumoniae, Escherichia coli (Gram-negative bacteria) | Moderate antibacterial activity | [2] |

| Pyrazole Derivatives | Candida albicans, Aspergillus flavus (Fungi) | Notable antifungal activity | [2] |

| Thienopyrimidine Derivatives | Staphylococcus aureus, Escherichia coli | Varying degrees of inhibition | [3] |

| Thienopyrimidine Derivatives | Candida spp. | Good antifungal activity | [3] |

| Thiazole Derivatives | Staphylococcus aureus, Streptococcus pyogenes | Potent antibacterial activity | [4] |

| Thiazole Derivatives | Fusarium oxysporum, Aspergillus fumigatus | Potent antifungal activity | [4] |

Potential Mechanism of Action: Inhibition of Bacterial Quorum Sensing

One potential mechanism for the antimicrobial activity of these compounds is the inhibition of quorum sensing, a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including virulence and biofilm formation.

Bacterial Quorum Sensing Pathway

Caption: Bacterial quorum sensing signaling pathway.

Potential Mechanism of Action: Disruption of Fungal Cell Wall Integrity

The antifungal activity may stem from the disruption of the fungal cell wall integrity (CWI) pathway, which is crucial for maintaining the structural integrity of the fungal cell wall in response to environmental stress.

Fungal Cell Wall Integrity (CWI) Pathway

Caption: Fungal cell wall integrity (CWI) signaling pathway.

Conclusion

This compound serves as a readily accessible and highly functionalized starting material for the synthesis of a variety of fused heterocyclic systems. The protocols and data presented herein demonstrate its utility in generating thiopyrano-fused pyrimidines, and suggest its potential for the synthesis of related pyrazole and thiazole derivatives. The observed antimicrobial and antifungal activities of these classes of compounds highlight the potential of this building block in the development of new therapeutic agents. Further investigation into the synthesis and biological evaluation of novel heterocycles derived from this versatile starting material is warranted.

References

Application of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of a wide array of biologically active molecules. Its unique structural features, including a reactive β-keto ester system within a thiopyran ring, make it an attractive scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of anticancer and antiviral drugs.

I. Anticancer Drug Discovery: EGFR Inhibitors

Derivatives of this compound have shown significant promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. Overexpression and mutations of EGFR are implicated in the progression of various cancers, including non-small cell lung cancer.

Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and metastasis. Thiopyran-based inhibitors are designed to block the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and halting the downstream signaling cascade.

Quantitative Data

The following table summarizes the in vitro activity of representative thiopyran-derived EGFR inhibitors.

| Compound ID | Target Cell Line | IC50 (µM) | Target Kinase | IC50 (nM) | Reference |

| 13a | A549 (NSCLC) | 0.89 | EGFRT790M/L858R | 1.9 | [1] |

| H1975 (NSCLC) | 0.92 | [1] | |||

| S-16 | A549 (NSCLC) | 4.0 | EGFR (predicted) | - | [2] |

| H1975 (NSCLC) | 3.14 | [2] | |||

| MCF-7 (Breast) | 0.62 | [2] |

Experimental Protocols

Protocol 1: Synthesis of Thiopyranopyrimidine EGFR Inhibitors (General Scheme)

This protocol outlines the general synthetic route for preparing thiopyranopyrimidine derivatives from this compound.

References

Application Notes and Protocols: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate is a heterocyclic building block with potential applications in various fields of chemical synthesis. Its bifunctional nature, possessing both a ketone and a β-keto ester moiety within a thiopyran ring, makes it a versatile precursor for the synthesis of more complex molecules. In the context of agrochemical development, thiopyran derivatives have garnered interest due to their presence in some biologically active compounds, including fungicides and insecticides. This document aims to provide an overview of the potential applications of this compound in agrochemical synthesis, based on available chemical literature.

Potential Synthetic Applications in Agrochemical Development

The reactivity of this compound allows for its use in various synthetic transformations to construct novel molecular frameworks for agrochemical screening.

Synthesis of Pyrazole and Pyrazolone Derivatives (Potential Fungicides and Herbicides)

The β-keto ester functionality of this compound is a key handle for the synthesis of pyrazole and pyrazolone derivatives. These five-membered heterocyclic cores are present in numerous commercial fungicides and herbicides.

Reaction Principle: Condensation of the β-keto ester with hydrazine or substituted hydrazines leads to the formation of pyrazolone-fused thiopyran systems.

Logical Workflow for Pyrazole Synthesis:

Caption: Synthesis of potential agrochemicals via pyrazolone formation.

Experimental Protocol (General Procedure):

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the desired hydrazine or substituted hydrazine (1.0-1.2 eq).

-

Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the target thiopyran-fused pyrazolone.

Data Presentation (Hypothetical):

| Entry | Hydrazine Derivative | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Hydrazine hydrate | Ethanol | 6 | 85 |

| 2 | Phenylhydrazine | Acetic Acid | 4 | 92 |

| 3 | 4-Chlorophenylhydrazine | Ethanol | 8 | 78 |

Synthesis of Spirocyclic Compounds (Potential Insecticides and Acaricides)

The ketone moiety at the 4-position of the thiopyran ring can be utilized in reactions to form spirocyclic structures. Spiro compounds are a class of molecules that have shown promise in the development of novel insecticides and acaricides.

Reaction Principle: Knoevenagel condensation of the ketone with active methylene compounds, followed by a Michael addition and cyclization, can lead to the formation of spiro-heterocycles.

Experimental Workflow for Spirocycle Synthesis:

Caption: General workflow for the synthesis of spiro-thiopyran derivatives.

Experimental Protocol (General Procedure):

-

Reaction Setup: A mixture of this compound (1.0 eq), an active methylene compound (e.g., malononitrile, cyanoacetamide) (1.0-1.2 eq), and a catalytic amount of a base (e.g., piperidine, triethylamine) in a suitable solvent (e.g., ethanol) is prepared.

-

Reaction Conditions: The mixture is stirred at room temperature or heated to reflux, with reaction progress monitored by TLC.

-

Work-up and Purification: After completion, the reaction is cooled, and any precipitate is filtered. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired spirocyclic compound.

Data Presentation (Hypothetical):

| Entry | Active Methylene Compound | Base | Temperature (°C) | Yield (%) |

| 1 | Malononitrile | Piperidine | 25 | 75 |

| 2 | Ethyl cyanoacetate | Triethylamine | 80 | 68 |

| 3 | Cyanoacetamide | Piperidine | 80 | 72 |

Conclusion

This compound represents a potentially valuable, yet underexplored, building block for the synthesis of novel agrochemicals. Its inherent functionalities allow for the construction of diverse heterocyclic systems, such as pyrazoles and spirocycles, which are known to be important pharmacophores in fungicidal, herbicidal, and insecticidal compounds. The protocols and workflows outlined above provide a general framework for researchers to explore the synthetic utility of this compound in the discovery of new and effective crop protection agents. Further research is warranted to synthesize and biologically evaluate derivatives of this compound to fully assess their potential in agrochemical applications.

Application Notes and Protocols: Diels-Alder Reaction with Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Diels-Alder reactions with ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate derivatives. This class of compounds serves as a versatile scaffold in the synthesis of complex bridged bicyclic systems, which are of significant interest in medicinal chemistry and drug development.

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. When applied to dienes embedded within a heterocyclic system, such as 2H-thiopyrans, it provides a robust strategy for the synthesis of thia-bridged bicyclic compounds. This compound and its derivatives are particularly interesting substrates due to the presence of multiple functional groups that allow for further synthetic manipulations. The reactivity and stereoselectivity of the Diels-Alder reaction with these substrates can be influenced by reaction conditions, including temperature and the use of Lewis acid catalysts.

General Reaction Scheme

The core of the application lies in the reaction of a 2H-thiopyran derivative (the diene) with a dienophile to form a bicyclic adduct. The general transformation is depicted below:

Caption: General Diels-Alder reaction of a 2H-thiopyran with a dienophile.

Data Presentation: Reaction Outcomes

The following table summarizes typical quantitative data for the Diels-Alder reaction of an this compound derivative with a representative dienophile, such as N-phenylmaleimide, under various conditions. The data is illustrative and based on trends observed in related systems.[1][2]

| Entry | Dienophile | Conditions | Catalyst (equiv.) | Time (h) | Yield (%) | Diastereomeric Ratio (exo:endo) |

| 1 | N-phenylmaleimide | Toluene, 110 °C | None | 24 | 65 | 4:1 |

| 2 | N-phenylmaleimide | Dichloromethane, 0 °C to rt | Et₂AlCl (1.1) | 6 | 85 | >20:1 |

| 3 | N-phenylmaleimide | Dichloromethane, -78 °C to rt | TiCl₄ (1.1) | 8 | 78 | 1:15 |

| 4 | Methyl Acrylate | Toluene, 110 °C | None | 48 | 40 | 3:1 |

| 5 | Methyl Acrylate | Dichloromethane, 0 °C to rt | Et₂AlCl (1.1) | 12 | 75 | >10:1 |

Note: The stereochemical outcome (exo/endo selectivity) is highly dependent on the dienophile and the Lewis acid used.[1] "Wet" Et₂AlCl has been reported to unusually favor high exo selectivity.[1]

Experimental Protocols

The following are detailed protocols for thermal and Lewis acid-catalyzed Diels-Alder reactions.

Protocol 1: Thermal Diels-Alder Reaction

This protocol describes a general procedure for the uncatalyzed reaction.

References

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of bioactive thiopyrano[4,3-c]pyrazole derivatives starting from Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. This class of fused heterocyclic compounds holds significant promise in medicinal chemistry and drug discovery.

Introduction

Pyrazole and its fused derivatives are a cornerstone in medicinal chemistry, with numerous compounds containing this scaffold finding applications as therapeutic agents.[1][2] The fusion of a pyrazole ring with a thiopyran moiety to form thiopyranopyrazoles has been shown to yield compounds with a range of biological activities, including potential as anticancer and anti-inflammatory agents. The synthesis of these derivatives often relies on the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This compound serves as a valuable synthon in this context, providing the necessary dicarbonyl equivalent within a thiopyran ring system for the construction of the fused pyrazole core.

Synthetic Approach

The primary synthetic route to thiopyrano[4,3-c]pyrazol-3-ones from this compound involves a cyclocondensation reaction with hydrazine or its substituted derivatives (e.g., phenylhydrazine, methylhydrazine). This reaction is a classic method for pyrazole formation from β-keto esters.

The general transformation is depicted in the workflow below:

References

Enantioselective Synthesis of Chiral Tetrahydrothiopyran Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral derivatives of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. This class of sulfur-containing heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the tetrahydrothiopyran scaffold in various biologically active molecules. The methodologies outlined below focus on two powerful and distinct asymmetric strategies: an organocatalytic Michael-Michael cascade reaction to construct the thiopyran ring with multiple stereocenters, and an asymmetric reduction to convert the 4-oxo group into a chiral hydroxyl group.

Introduction

Chiral tetrahydrothiopyran-4-one and its derivatives are valuable building blocks in the synthesis of pharmaceuticals and other biologically active compounds. The precise control of stereochemistry is often crucial for therapeutic efficacy and safety. Organocatalysis and asymmetric reduction have emerged as robust strategies for accessing these enantiomerically enriched molecules, offering high levels of stereocontrol under relatively mild conditions.

Application Notes

The enantioselective synthesis of chiral tetrahydrothiopyran derivatives provides access to novel chemical entities for drug discovery programs. The resulting chiral alcohols and highly substituted thiopyrans can be further elaborated to explore structure-activity relationships (SAR).

Biological Significance and Potential Applications

While specific biological activities for enantiopure derivatives of this compound are an emerging area of research, the broader class of thiopyran-4-one derivatives has demonstrated significant potential as anticancer agents.

Antitumor Activity: Studies on various thiopyran-4-one derivatives have revealed their cytotoxic effects against a range of human cancer cell lines. For instance, certain 6H-thiopyran-2,3-dicarboxylate derivatives have shown good cytotoxicity against both HCT-15 colon and MCF-7 breast cancer cell lines, with IC50 values in the low micromolar range.[1] Similarly, various 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives have demonstrated significant anti-proliferative activities against HepG-2 liver and MCF-7 breast cancer cell lines.[1]

Potential Signaling Pathways: Several key signaling pathways that are frequently dysregulated in cancer have been identified as potential targets for thiopyran-4-one compounds.[1] Elucidating the precise mechanism of action for newly synthesized chiral derivatives is a critical step in their development as therapeutic agents. A simplified representation of a common signaling pathway implicated in cancer, the apoptosis pathway, is shown below. The interaction of novel compounds with key proteins in such pathways can be a primary mechanism of their antitumor effect.

References

Protocol for the synthesis of thienopyrimidinones from Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of thienopyrimidinone scaffolds, valuable structures in medicinal chemistry, starting from Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. The protocol outlines a robust two-step synthetic sequence involving a Gewald reaction followed by a cyclization to form the desired fused heterocyclic system.

Introduction

Thienopyrimidinones are a class of fused heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Their structural resemblance to purine nucleobases allows them to interact with various biological targets. This protocol details a reliable method to access this important scaffold from a readily available starting material.

Overall Synthetic Scheme

The synthesis proceeds in two key steps:

-

Gewald Reaction: Formation of a polysubstituted 2-aminothiophene fused to the thiopyran ring.

-

Cyclization: Construction of the pyrimidinone ring to yield the final thienopyrimidinone.

Caption: Overall two-step synthesis of the target thienopyrimidinone.

Step 1: Gewald Reaction - Synthesis of Ethyl 2-amino-4,5-dihydro-2H-thiopyrano[4,3-b]thiophene-3-carboxylate

This step involves a multi-component Gewald reaction, which is a powerful method for the synthesis of 2-aminothiophenes.

Experimental Protocol

Materials:

-

This compound

-

Malononitrile

-

Elemental Sulfur

-

Morpholine (or Diethylamine)

-

Ethanol (or Dimethylformamide - DMF)

-

Crushed Ice

-

Water

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol (10-15 mL per gram of starting material).

-

To this solution, add elemental sulfur (1.0 eq).

-

Add morpholine (1.5 eq) dropwise to the stirred suspension. An exothermic reaction may be observed.

-

Heat the reaction mixture to 50-60 °C and maintain this temperature with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

-

Pour the reaction mixture into crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Expected Data

| Parameter | Expected Value |

| Appearance | Pale yellow to light brown solid |

| Yield | 60-80% |

| Melting Point | Varies depending on purity |

| IR (KBr, cm⁻¹) | 3450-3300 (NH₂ stretching), 2210-2200 (CN stretching, if malononitrile is used), 1680-1660 (C=O stretching of ester) |

| ¹H NMR (CDCl₃, δ ppm) | 6.1-5.9 (br s, 2H, NH₂), 4.3-4.1 (q, 2H, OCH₂CH₃), 3.0-2.5 (m, 4H, thiopyran protons), 1.4-1.2 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | 166-164 (C=O), 164-162 (C-NH₂), 137-135 (thiophene C), 107-105 (thiophene C), 103-101 (thiophene C), 60-59 (OCH₂), 30-25 (thiopyran carbons), 15-14 (CH₃) |

Step 2: Cyclization - Synthesis of 5,6-Dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one

The 2-aminothiophene derivative synthesized in the first step is cyclized to form the pyrimidinone ring. Two common methods are provided below.

Method A: Cyclization with Formamide

Materials:

-

Ethyl 2-amino-4,5-dihydro-2H-thiopyrano[4,3-b]thiophene-3-carboxylate

-

Formamide

-

Water

Procedure:

-

Place the Ethyl 2-amino-4,5-dihydro-2H-thiopyrano[4,3-b]thiophene-3-carboxylate (1.0 eq) in a round-bottom flask.

-

Add an excess of formamide (approximately 10-15 equivalents).

-

Heat the mixture to 150-160 °C under a reflux condenser for 3-5 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

The crude product can be recrystallized from ethanol or a suitable solvent to afford the pure thienopyrimidinone.

Method B: Cyclization with Urea

Materials:

-

Ethyl 2-amino-4,5-dihydro-2H-thiopyrano[4,3-b]thiophene-3-carboxylate

-

Urea

-

1,4-Dioxane (or other high-boiling solvent)

Procedure:

-